molecular formula C16H14ClN3O2 B12181414 2-chloro-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide

2-chloro-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide

Cat. No.: B12181414
M. Wt: 315.75 g/mol
InChI Key: RWOXGLSVTAVDDS-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide is an organic compound with a complex structure that includes a benzimidazole ring and a benzamide moiety

Properties

Molecular Formula

C16H14ClN3O2

Molecular Weight

315.75 g/mol

IUPAC Name

2-chloro-N-[2-(methoxymethyl)-3H-benzimidazol-5-yl]benzamide

InChI

InChI=1S/C16H14ClN3O2/c1-22-9-15-19-13-7-6-10(8-14(13)20-15)18-16(21)11-4-2-3-5-12(11)17/h2-8H,9H2,1H3,(H,18,21)(H,19,20)

InChI Key

RWOXGLSVTAVDDS-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC2=C(N1)C=C(C=C2)NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide typically involves multiple stepsThe reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while substitution reactions can produce a variety of substituted benzamides .

Scientific Research Applications

2-chloro-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include kinases and other signaling proteins .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-methoxy-1-methylethyl)benzamide
  • 2-chloro-N-(5-chloropyridine-2-yl)carbamothioyl)benzamide
  • 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

Uniqueness

2-chloro-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide is unique due to its specific structural features, such as the benzimidazole ring and the methoxymethyl group. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .

Biological Activity

2-chloro-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide is a synthetic compound belonging to the benzimidazole class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C17H18ClN3O2
  • Molecular Weight : 345.80 g/mol
  • IUPAC Name : 2-chloro-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide

The compound features a benzimidazole core, which is known for its diverse pharmacological properties. The presence of a chlorine atom and a methoxymethyl group enhances its biological activity.

Benzimidazole derivatives often exert their effects through multiple mechanisms:

  • Inhibition of Enzymatic Activity : Many benzimidazoles inhibit key enzymes involved in cancer cell proliferation, such as topoisomerases and kinases.
  • Disruption of Cell Cycle : These compounds can induce cell cycle arrest, particularly in the G1 phase, leading to apoptosis in cancer cells.
  • Targeting Membrane Receptors : They may interact with various membrane receptors, affecting signaling pathways that regulate cell growth and survival.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of 2-chloro-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide against several cancer cell lines:

Cell LineIC50 (μM)Mechanism of Action
A549 (Lung)1.06Induces apoptosis and G0/G1 arrest
MCF-7 (Breast)1.23Inhibits proliferation via EGFR pathway
HeLa (Cervical)2.73Disrupts cell cycle and induces apoptosis

These results indicate that the compound exhibits significant cytotoxicity against various cancer types, making it a candidate for further development as an anticancer agent.

Case Studies

  • Study on Lung Cancer Cells :
    A study evaluated the effects of the compound on A549 lung cancer cells. It was found to induce apoptosis and significantly inhibit cell proliferation at low concentrations (IC50 = 1.06 μM). Flow cytometry analysis confirmed G0/G1 phase arrest, indicating its potential as a therapeutic agent in lung cancer treatment.
  • Breast Cancer Research :
    In another study involving MCF-7 breast cancer cells, the compound demonstrated an IC50 value of 1.23 μM. The mechanism involved inhibition of the epidermal growth factor receptor (EGFR), which is crucial for tumor growth and survival.
  • Cervical Cancer Investigation :
    The compound was tested on HeLa cells, yielding an IC50 value of 2.73 μM. The study highlighted its ability to trigger apoptotic pathways and disrupt normal cell cycle progression.

Toxicity Profile

The comparative cytotoxicity against normal cells was also assessed:

Cell LineCC50 (μM)Remarks
WI-38 (Normal Lung)>90Low toxicity observed
T293 (Renal)>100Minimal cytotoxic effect

The large difference between CC50 values in normal versus tumor cells suggests a favorable safety profile for potential therapeutic applications.

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